molecular formula C20H26N4O2S B14439969 2,3-Piperazinedione, 1-hexyl-4-((4-(2-thiazolylamino)phenyl)methyl)- CAS No. 77917-94-3

2,3-Piperazinedione, 1-hexyl-4-((4-(2-thiazolylamino)phenyl)methyl)-

Cat. No.: B14439969
CAS No.: 77917-94-3
M. Wt: 386.5 g/mol
InChI Key: JIHFRULTXJLIKT-UHFFFAOYSA-N
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Description

2,3-Piperazinedione, 1-hexyl-4-((4-(2-thiazolylamino)phenyl)methyl)- is a complex organic compound characterized by its unique structure, which includes a piperazinedione core, a hexyl chain, and a thiazolylamino phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Piperazinedione, 1-hexyl-4-((4-(2-thiazolylamino)phenyl)methyl)- typically involves multiple steps, starting with the preparation of the piperazinedione core. This can be achieved through the cyclization of appropriate diamines with diketones under acidic or basic conditions. The hexyl chain and the thiazolylamino phenyl group are then introduced through subsequent reactions, such as alkylation and amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Piperazinedione, 1-hexyl-4-((4-(2-thiazolylamino)phenyl)methyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could introduce a variety of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which 2,3-Piperazinedione, 1-hexyl-4-((4-(2-thiazolylamino)phenyl)methyl)- exerts its effects depends on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include inhibition of enzymatic activity, alteration of signal transduction, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Piperazinedione, 1-hexyl-4-((4-(2-pyrimidinylamino)phenyl)methyl)
  • 2,3-Piperazinedione, 1-hexyl-4-((4-(2-thiazolylamino)phenyl)methyl)

Uniqueness

What sets 2,3-Piperazinedione, 1-hexyl-4-((4-(2-thiazolylamino)phenyl)methyl)- apart from similar compounds is its specific combination of functional groups and structural features. The presence of the thiazolylamino phenyl group, in particular, may confer unique reactivity and biological activity, distinguishing it from other piperazinedione derivatives.

Properties

CAS No.

77917-94-3

Molecular Formula

C20H26N4O2S

Molecular Weight

386.5 g/mol

IUPAC Name

1-hexyl-4-[[4-(1,3-thiazol-2-ylamino)phenyl]methyl]piperazine-2,3-dione

InChI

InChI=1S/C20H26N4O2S/c1-2-3-4-5-11-23-12-13-24(19(26)18(23)25)15-16-6-8-17(9-7-16)22-20-21-10-14-27-20/h6-10,14H,2-5,11-13,15H2,1H3,(H,21,22)

InChI Key

JIHFRULTXJLIKT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1CCN(C(=O)C1=O)CC2=CC=C(C=C2)NC3=NC=CS3

Origin of Product

United States

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